molecular formula C9H6F3NO B161379 2-Methoxy-4-(trifluoromethyl)benzonitrile CAS No. 132927-08-3

2-Methoxy-4-(trifluoromethyl)benzonitrile

Cat. No. B161379
Key on ui cas rn: 132927-08-3
M. Wt: 201.14 g/mol
InChI Key: IXLCDVCLGOVPBE-UHFFFAOYSA-N
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Patent
US05474998

Procedure details

Twenty-five percent sodium methoxide in methanol (24.3 g, 11 mol) was added dropwise to a stirred mixture of 19 g (0.091 mol) 2-nitro-4-(trifluoromethyl)benzonitrile and 100 mL of methanol at 20°-30° C. After 1 hour at 25° C., 100 mL of water was added. The solids were collected on a filter and washed with water. The solids were dried to yield 12.5 g of product melting at 59°-61° C. 1H NMR (CDCl3) δ4.00 (s, 3H), 7.2-7.7 (3H).
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].CO.[N+]([C:9]1[CH:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:13][C:10]=1[C:11]#[N:12])([O-])=O>O>[CH3:1][O:2][C:9]1[CH:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:13][C:10]=1[C:11]#[N:12] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
24.3 g
Type
reactant
Smiles
CO
Name
Quantity
19 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C=CC(=C1)C(F)(F)F
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solids were collected on
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solids were dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C#N)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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